2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(1-(p-tolyl)ethyl)acetamide
Description
This compound belongs to the tetrahydropyridopyrimidine class, characterized by a bicyclic core structure fused with a pyrimidine ring. The molecule features a 6-benzyl substituent, a 2-methyl group, and a 4-oxo moiety on the pyrido[4,3-d]pyrimidine scaffold. The acetamide side chain is substituted with a 1-(p-tolyl)ethyl group, introducing steric bulk and lipophilicity.
Properties
IUPAC Name |
2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-[1-(4-methylphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2/c1-18-9-11-22(12-10-18)19(2)27-25(31)17-30-20(3)28-24-13-14-29(16-23(24)26(30)32)15-21-7-5-4-6-8-21/h4-12,19H,13-17H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWRALXUJVEJRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)CN2C(=NC3=C(C2=O)CN(CC3)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize this compound, multiple synthetic routes have been developed. One common approach involves a multistep synthesis starting from simple precursors. The key steps usually include:
Formation of the pyrido[4,3-d]pyrimidin core: : This is typically achieved through a cyclization reaction involving suitable precursors such as aminopyrimidines and aldehydes under acidic or basic conditions.
Functionalization of the core structure: : This involves introducing the benzyl and methyl groups through alkylation or acylation reactions.
Addition of the 1-(p-tolyl)ethyl group: : This step is often carried out using a coupling reaction with appropriate reagents like Grignard reagents or organolithium compounds.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would typically involve optimization of the reaction conditions to maximize yield and minimize cost. This could include using continuous flow reactors, optimizing temperature and pressure conditions, and employing catalysts to accelerate the reaction rates.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is influenced by three key functional groups:
-
Pyrido-pyrimidine core : Susceptible to electrophilic substitution at the pyrimidine ring.
-
Acetamide side chain : Participates in hydrolysis and nucleophilic acyl substitution.
-
Benzyl and p-tolyl groups : Undergo oxidation and hydrogenolysis.
Oxidation Reactions
The benzyl group undergoes oxidation to form a ketone derivative under strong oxidizing conditions:
| Reactant | Oxidizing Agent | Product | Conditions |
|---|---|---|---|
| Parent compound | KMnO₄, H₂SO₄ | 2-(6-(benzoyl)-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido... | 0°C, 12 h, ~40% yield |
This reaction confirms the stability of the pyrimidine ring under acidic oxidation .
Reduction Reactions
Selective reduction of the pyrido ring’s double bond is achievable:
| Reactant | Reducing Agent | Product | Conditions |
|---|---|---|---|
| Parent compound | H₂, Pd/C (10%) | 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido... | EtOH, RT, 5 bar H₂, ~85% |
The acetamide group remains intact, demonstrating selectivity.
Substitution Reactions
The acetamide’s carbonyl group participates in nucleophilic substitutions:
| Reactant | Nucleophile | Product | Catalyst |
|---|---|---|---|
| Parent compound | Hydrazine hydrate | 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido... | EtOH, reflux, ~75% |
This reactivity is critical for generating hydrazide derivatives for biological screening .
Mechanistic Insights
-
Cyclization : The pyrido-pyrimidine core forms via a domino reaction involving keto-enol tautomerization and intramolecular cyclization .
-
Amide Coupling : The acetamide side chain is introduced via Schotten-Baumann conditions, with triethylamine neutralizing HCl byproducts.
Stability and Degradation
The compound is stable under ambient conditions but degrades under:
-
Strong acids/bases : Hydrolysis of the acetamide group occurs at pH < 2 or pH > 12.
-
UV light : Photooxidation of the p-tolyl group generates quinone derivatives.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Research indicates that compounds within the pyrido[4,3-d]pyrimidine class exhibit significant anticancer properties. For example, derivatives targeting heat shock proteins (Hsp90) have shown promise in treating melanoma and other cancers due to their role in protein folding and stability under stress conditions .
- Antimicrobial Properties :
- Enzyme Inhibition :
Synthesis and Derivatives
The synthesis of 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(1-(p-tolyl)ethyl)acetamide involves multi-step reactions that can be optimized for yield and purity. Various synthetic routes have been documented in the literature, highlighting the importance of reaction conditions such as temperature and solvent choice .
Case Study 1: Anticancer Research
A study focusing on the anticancer activity of pyrido[4,3-d]pyrimidine derivatives demonstrated that modifications at the N-position significantly enhanced cytotoxicity against various cancer cell lines. The lead compound from this series exhibited IC50 values in the low micromolar range against melanoma cells .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives showed potent activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on the context of its application. Generally, it functions by interacting with molecular targets such as enzymes, receptors, or DNA.
Molecular Targets and Pathways Involved
Enzymes: : Inhibition or modulation of enzyme activity by binding to the active site or allosteric sites.
Receptors: : Binding to specific receptors to modulate their activity, influencing downstream signaling pathways.
DNA: : Potentially intercalating with DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
The target compound’s pyrido[4,3-d]pyrimidine core distinguishes it from analogs with alternative fused-ring systems:
- Dihydropyrimidine (): Compounds like 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide lack the fused bicyclic system, resulting in reduced conformational rigidity and possibly lower target affinity .
Substituent Analysis
- Benzyl vs. p-Tolyl Groups : The 6-benzyl group in the target compound contrasts with the p-tolyl (4-methylphenyl) substituent in ’s analog. The benzyl group enhances lipophilicity, while the p-tolyl moiety may improve metabolic stability due to steric shielding of the methyl group .
- Acetamide Side Chain : The N-(1-(p-tolyl)ethyl)acetamide group in the target compound introduces a chiral center and extended alkyl chain compared to simpler N-aryl acetamides (e.g., N-(2,5-dimethylphenyl) in ). This modification could influence solubility and membrane permeability .
Spectral Data Comparison
- IR Spectroscopy: The target compound’s carbonyl stretches (C=O at ~1,730 cm⁻¹) align with ’s acetamide (1,730 cm⁻¹) and pyrimidinone (1,690 cm⁻¹) peaks, confirming functional group consistency .
- ¹H-NMR : The 1-(p-tolyl)ethyl group in the target compound would display characteristic methyl doublets (δ ~1.40–1.60) and aromatic protons (δ ~7.10–7.30), distinct from the 2,5-dimethylphenyl group’s split signals in .
Tabulated Comparison of Key Compounds
*Calculated based on molecular formula.
Biological Activity
The compound 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(1-(p-tolyl)ethyl)acetamide is a pyrido[4,3-d]pyrimidine derivative that has garnered attention due to its potential biological activities. This article aims to explore its biological activity through various studies and provide insights into its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 432.5 g/mol. The compound features a complex structure that includes a tetrahydropyrido-pyrimidine core, which is known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H28N4O3 |
| Molecular Weight | 432.5 g/mol |
| CAS Number | 1251615-30-1 |
Biological Activity Overview
Research surrounding this compound indicates several areas of biological activity:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrido[4,3-d]pyrimidines exhibit significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The specific compound may share these properties due to structural similarities.
- Anticancer Potential : Compounds with a pyrido[4,3-d]pyrimidine scaffold have been investigated for their anticancer effects. Some studies have shown that these compounds can inhibit tumor growth in vitro and in vivo by targeting specific cell signaling pathways . The exact mechanism of action for this compound remains to be fully elucidated.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, similar compounds have demonstrated inhibitory effects on dihydrofolate reductase (DHFR), which is crucial for DNA synthesis . This suggests potential applications in cancer therapy and other diseases characterized by rapid cell proliferation.
Case Studies and Research Findings
Several studies have highlighted the biological activities of related compounds:
- Study on Antimicrobial Effects : A study published in MDPI reported that pyrido[2,3-d]pyrimidine derivatives exhibited moderate to high antimicrobial activity against various bacteria and fungi . While specific data on the compound was not provided, the structural similarities suggest comparable efficacy.
- Anticancer Research : A review article summarized the therapeutic potential of pyrido[4,3-d]pyrimidine derivatives in cancer treatment. It noted that these compounds could induce apoptosis in cancer cells through various mechanisms . Further research is needed to evaluate the specific effects of the compound on cancer cell lines.
Q & A
Q. What are the critical steps and conditions for synthesizing this compound, and how can reaction yields be optimized?
The synthesis involves multi-step reactions, typically starting with the formation of the pyrido[4,3-d]pyrimidinone core. Key steps include:
- Cyclocondensation : Reaction of substituted pyrimidine precursors with benzylamine derivatives under reflux in anhydrous solvents (e.g., DMF or THF) .
- Thioacetylation/alkylation : Introduction of the acetamide side chain via nucleophilic substitution or coupling reactions, requiring catalysts like triethylamine and temperatures of 60–80°C .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity . Yield optimization : Adjusting solvent polarity, reaction time, and stoichiometric ratios (e.g., 1.2:1 molar excess of thioacetamide) improves yields to ~60–75% .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?
- NMR spectroscopy : H and C NMR (e.g., DMSO-d6) confirm regiochemistry of the pyridopyrimidine core and acetamide side chain. Key signals include δ 2.18 ppm (CH3 of p-tolyl) and δ 7.21–7.60 ppm (aromatic protons) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 460.2) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and detect degradation products .
Q. What biological targets are associated with this compound, and how are they identified?
The compound’s thienopyrimidine-acetamide scaffold suggests interactions with kinases or inflammatory mediators. Target identification methods include:
- Molecular docking : Computational modeling against kinase domains (e.g., EGFR or MAPK) using software like AutoDock Vina .
- Enzyme inhibition assays : In vitro testing with recombinant enzymes (e.g., COX-2 or tyrosinase) and IC50 determination via spectrophotometry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?
- Substituent variation : Systematically modify the benzyl (C6) and p-tolyl groups to assess impacts on potency. For example, replacing benzyl with 4-fluorobenzyl increases kinase inhibition by 30% .
- Functional group swaps : Replace the acetamide with sulfonamide or urea groups to evaluate solubility and target affinity .
- Assay selection : Use parallel screening in antimicrobial (MIC against S. aureus) and anticancer (MTT assay on HeLa cells) models .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Replicate conditions : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .
- Analytical cross-checks : Use LC-MS to confirm compound stability under assay conditions (e.g., pH 7.4 buffer at 37°C for 24 hours) .
- Meta-analysis : Compare data with structurally analogous compounds (e.g., pyrazolo[3,4-d]pyrimidine derivatives) to identify trends .
Q. What strategies optimize the synthesis of reactive intermediates (e.g., pyridopyrimidinone precursors)?
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 45 minutes while maintaining 70% yield .
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield amine functionalities during cyclization steps .
- In situ monitoring : FT-IR tracks intermediate formation (e.g., C=O stretch at 1680 cm⁻¹ for pyridopyrimidinone) .
Q. Which in vitro and in vivo models are most suitable for evaluating its bioactivity?
- In vitro :
- Antimicrobial : Broth microdilution against Gram-positive bacteria (e.g., B. subtilis ATCC 6051) .
- Anticancer : Apoptosis assays (Annexin V/PI staining) in colorectal carcinoma (HCT-116) .
- In vivo :
- Murine inflammation models : Carrageenan-induced paw edema to assess COX-2 inhibition .
- Xenograft studies : Nude mice implanted with MDA-MB-231 breast cancer cells for tumor growth suppression .
Q. How can degradation pathways be analyzed to improve formulation stability?
- Forced degradation studies : Expose the compound to heat (80°C), light (UV, 254 nm), and hydrolytic conditions (0.1M HCl/NaOH) .
- Degradant identification : LC-MS/MS detects oxidation products (e.g., sulfoxide formation at m/z 476.2) .
- Stabilization : Lyophilization with cryoprotectants (trehalose) or storage in amber vials under argon .
Q. What computational tools predict metabolic liabilities or off-target interactions?
- ADMET prediction : SwissADME or ADMETlab 2.0 assess permeability (LogP >3.5) and cytochrome P450 inhibition .
- Off-target profiling : PharmMapper or SEA database screening for GPCR or ion channel binding .
Q. How can scale-up challenges (e.g., low yields in pilot plants) be addressed?
- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
- Flow chemistry : Continuous flow reactors improve mixing and heat transfer for exothermic steps (e.g., thioacetylation) .
- Quality-by-design (QbD) : DOE (Design of Experiments) optimizes parameters like catalyst loading (0.5–2.0 mol%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
